molecular formula C17H13N3O2 B3979621 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one CAS No. 370584-21-7

4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one

Cat. No.: B3979621
CAS No.: 370584-21-7
M. Wt: 291.30 g/mol
InChI Key: GHDRHCLZCQKXQT-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

4-Hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one (CAS Number: 370584-21-7) is a compound belonging to the diazepine family, characterized by a unique indole structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound.

  • Molecular Formula : C17H13N3O2
  • Molecular Weight : 291.30 g/mol
  • LogP : 0.44590

Synthesis

The synthesis of this compound has been explored in various studies, often involving multi-step reactions that incorporate heteropolyacids as catalysts to enhance yield and reduce reaction time. The methodologies typically involve the cyclization of substituted indoles with appropriate amines under acidic conditions .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have shown potent activity against estrogen receptor alpha (ERα) positive cancer cell lines such as MCF-7 and T47D, demonstrating IC50 values in the nanomolar range . The mechanism of action appears to involve the modulation of estrogen signaling pathways, which is critical in breast cancer progression.

CompoundCancer Cell LineIC50 (nM)
TOP216MCF-7<10
TOP216T47D<10
TOP216PC-3<50

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. In vitro studies demonstrated notable antibacterial activity against various strains including Staphylococcus aureus and Pseudomonas aeruginosa. The zone of inhibition was significantly greater than that observed for control compounds .

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Pseudomonas aeruginosa18

Neuropharmacological Effects

The diazepine structure suggests potential neuropharmacological effects. Compounds in this class are often investigated for their anxiolytic and sedative properties. Preliminary studies indicate that related compounds may exert effects on GABAergic systems, although specific data on this compound remains limited .

Case Studies

One notable case study involved the administration of a derivative in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to untreated controls, suggesting effective systemic absorption and bioactivity . Another study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Properties

IUPAC Name

4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-11-19(22)10-15-17(13-8-4-5-9-14(13)18-15)20(16)12-6-2-1-3-7-12/h1-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDRHCLZCQKXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C3C=CC=CC3=NC2=CN1O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364564
Record name 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370584-21-7
Record name 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one
Reactant of Route 2
4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one
Reactant of Route 3
4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one
Reactant of Route 4
4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one
Reactant of Route 5
4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one
Reactant of Route 6
4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one

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